molecular formula C14H13N3O B13270697 3-{Imidazo[1,2-A]pyridin-2-ylmethoxy}aniline

3-{Imidazo[1,2-A]pyridin-2-ylmethoxy}aniline

Cat. No.: B13270697
M. Wt: 239.27 g/mol
InChI Key: FQVPTCFDLRKULA-UHFFFAOYSA-N
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Description

3-{Imidazo[1,2-A]pyridin-2-ylmethoxy}aniline is a heterocyclic compound that features an imidazo[1,2-a]pyridine core linked to an aniline moiety via a methoxy group. This compound is part of a broader class of imidazo[1,2-a]pyridines, which are known for their diverse applications in organic synthesis and pharmaceutical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Imidazo[1,2-A]pyridin-2-ylmethoxy}aniline typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and yields the desired product in good quantities. Another method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-{Imidazo[1,2-A]pyridin-2-ylmethoxy}aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of imidazo[1,2-a]pyridine derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Mechanism of Action

The mechanism of action of 3-{Imidazo[1,2-A]pyridin-2-ylmethoxy}aniline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its bioactive properties . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{Imidazo[1,2-A]pyridin-2-ylmethoxy}aniline stands out due to its unique structure that combines the imidazo[1,2-a]pyridine core with an aniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

3-(imidazo[1,2-a]pyridin-2-ylmethoxy)aniline

InChI

InChI=1S/C14H13N3O/c15-11-4-3-5-13(8-11)18-10-12-9-17-7-2-1-6-14(17)16-12/h1-9H,10,15H2

InChI Key

FQVPTCFDLRKULA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)COC3=CC=CC(=C3)N

Origin of Product

United States

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